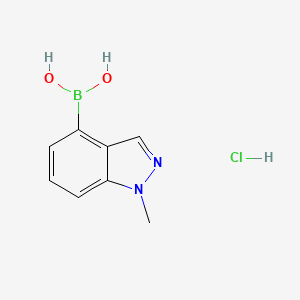
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-Chloro-2-methoxyphenyl” and “3-fluoro” parts refer to the substitution pattern on the aromatic ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the chloro, methoxy, and fluoro groups onto a benzoic acid backbone. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (the core of benzoic acid) with a carboxylic acid group (-COOH), a chloro group (-Cl), a methoxy group (-OCH3), and a fluoro group (-F) attached at the 4th, 2nd, and 3rd positions respectively .Chemical Reactions Analysis
As an aromatic carboxylic acid, this compound could potentially undergo reactions typical of these functional groups, such as esterification or reactions with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Applications De Recherche Scientifique
Chemical Synthesis and Intermediate Use
- 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid has been utilized in the synthesis of various chemical compounds. It serves as an intermediate in the creation of herbicides and other biologically active molecules. For example, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, involves multiple steps starting from similar compounds (Zhou Yu, 2002). Additionally, it has been used in the creation of new antibacterial agents (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
Polymer Research
- In polymer research, compounds with similar structures have been employed in the synthesis of hyperbranched poly(ether ketones). These polymers are synthesized using monomers with a varying number of phenylene units, indicating the versatility of such fluorinated compounds in advanced material science (A. Morikawa, 1998).
Fluorescent Probe Development
- Compounds with similar fluorophenol structures have been developed for use as fluorescent probes. These probes are sensitive to pH changes and can selectively sense different metal cations, highlighting their potential in biochemistry and medical applications (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).
Photo-degradation Studies
- Similar fluorinated compounds have been studied for their photo-degradation behavior. Understanding how these compounds degrade under light exposure is crucial for their potential applications in various fields, including pharmaceuticals (Lianming Wu, T. Y. Hong, F. Vogt, 2007).
Environmental Microbiology
- Research on the bacterial degradation of 4-fluorobenzoic acid, a compound structurally related to this compound, has provided insights into new pathways for the degradation of such compounds. This is particularly significant in understanding environmental pollution and bioremediation processes (R. H. Oltmanns, R. Müller, M. Otto, F. Lingens, 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-7-9(15)3-5-11(13)10-4-2-8(14(17)18)6-12(10)16/h2-7H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPHDXJBZNTXRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691075 |
Source


|
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-23-3 |
Source


|
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-chloro-2-fluoro-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5aH-Oxireno[4,5]cyclopenta[1,2-c]pyridine-5a,6-diol,octahydro-1a-methyl-,[1aR-(1a-alpha-,1b-bta-,5a-](/img/no-structure.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)
![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)



![5-Methoxy-3H-benzo[b]thiophen-2-one](/img/structure/B595380.png)
